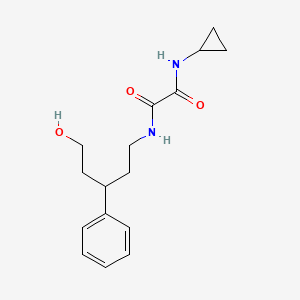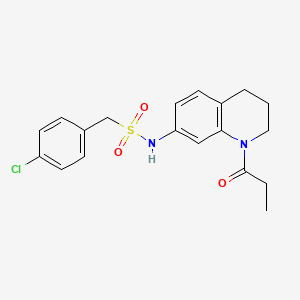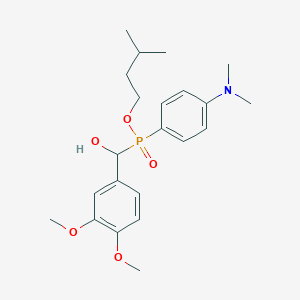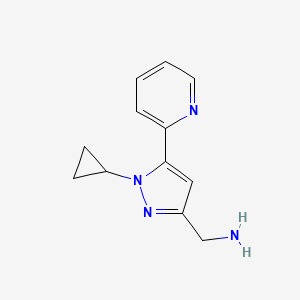
(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine (CPM) is a molecule of interest in the field of medicinal chemistry. CPM is a heterocyclic compound, which is composed of a five-membered ring containing nitrogen and sulfur atoms. CPM is of particular interest due to its ability to act as a ligand for various receptors and enzymes in the body. In particular, CPM has been studied for its potential to act as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Furthermore, CPM has been studied for its ability to act as an inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
The compound has been explored for its potential in antiviral applications, as illustrated by the synthesis of related aminoadamantane derivatives. These derivatives have shown inhibitory effects against the cytopathicity of influenza A virus at concentrations significantly lower than amantadine, highlighting their specificity as anti-influenza A virus agents. This specificity and effectiveness underscore the compound's relevance in antiviral research, particularly against influenza A, without showing activity against influenza B or other viruses tested (Kolocouris et al., 1994).
Catalytic Applications
The compound's derivatives have also been synthesized and evaluated for their catalytic applications, demonstrating good activity and selectivity. This research suggests potential industrial and synthetic chemistry applications where these catalytic properties could be harnessed. The creation of unsymmetrical NCN′ pincer palladacycles and their comparison with related SCN pincer palladacycles in catalytic evaluations highlight the versatility and effectiveness of these compounds in catalysis (Roffe et al., 2016).
Anticancer Activity
Further exploration into the compound's applications has led to the development of palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands derived from this compound. These complexes exhibit notable anticancer activity against various human cancerous cell lines, including Caco-2, HeLa, HepG2, MCF-7, and PC-3. The complexes have demonstrated strong DNA-binding affinity, providing a foundation for their selective toxicity against cancerous cells and highlighting their potential as anticancer agents (Mbugua et al., 2020).
Ambient-Temperature Synthesis
The compound's versatility extends to synthesis methodologies, as demonstrated by the ambient-temperature synthesis of novel derivatives. This approach presents a more efficient and potentially environmentally friendly pathway for producing these compounds, emphasizing the continuous innovation in the field of chemical synthesis. Such methodologies not only contribute to the understanding of the compound's chemistry but also open up new avenues for its application in various scientific and industrial contexts (Becerra et al., 2021).
Eigenschaften
IUPAC Name |
(1-cyclopropyl-5-pyridin-2-ylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-8-9-7-12(11-3-1-2-6-14-11)16(15-9)10-4-5-10/h1-3,6-7,10H,4-5,8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVPIGKLJRTKGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC(=N2)CN)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2393181.png)

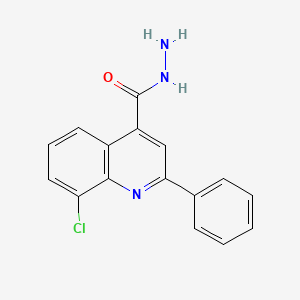
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B2393188.png)
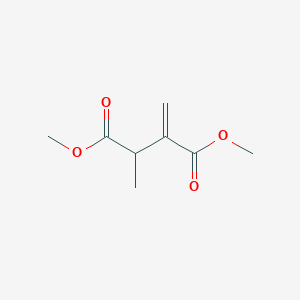
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2393190.png)

![N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393193.png)
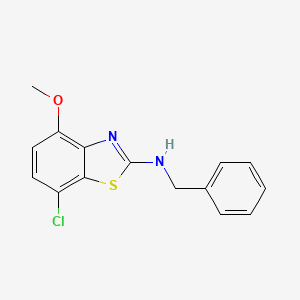
![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride](/img/structure/B2393195.png)
![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid](/img/structure/B2393199.png)
